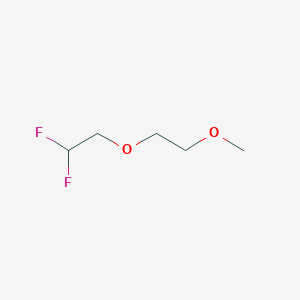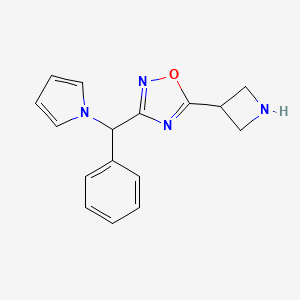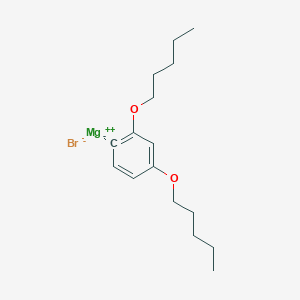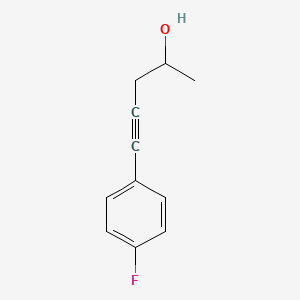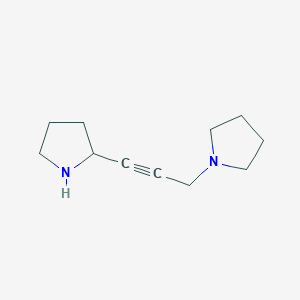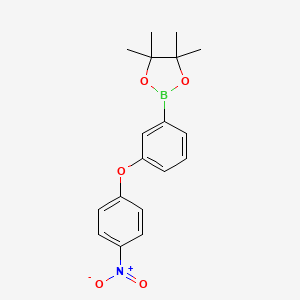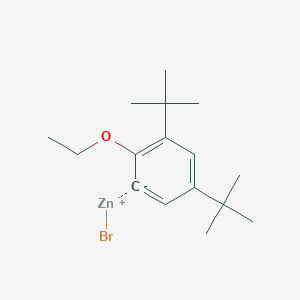
(3,5-Di-t-butyl-2-ethoxyphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound. Organozinc compounds are known for their utility in organic synthesis, particularly in cross-coupling reactions. This specific compound is used as a reagent in various chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide typically involves the reaction of 3,5-di-tert-butyl-2-ethoxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
3,5-di-tert-butyl-2-ethoxyphenyl bromide+Zn→(3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The zinc atom can be substituted with other metals or groups in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used with this compound include palladium or nickel catalysts for cross-coupling reactions. Typical conditions involve the use of THF as a solvent, inert atmosphere, and controlled temperatures.
Major Products
The major products formed from reactions involving (3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide include various substituted aromatic compounds, phenols, and hydrocarbons, depending on the reaction conditions and reagents used.
Scientific Research Applications
(3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide is used in several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide involves the transfer of the phenyl group to a target molecule in the presence of a catalyst. The zinc atom acts as a mediator, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- (3,5-di-tert-butylphenyl)zinc bromide
- (2-ethoxyphenyl)zinc bromide
- (3,5-di-tert-butyl-4-methoxyphenyl)zinc bromide
Uniqueness
(3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide is unique due to the presence of both tert-butyl and ethoxy groups, which provide steric hindrance and electronic effects that influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where such properties are desired.
Properties
Molecular Formula |
C16H25BrOZn |
|---|---|
Molecular Weight |
378.7 g/mol |
IUPAC Name |
bromozinc(1+);2,4-ditert-butyl-1-ethoxybenzene-6-ide |
InChI |
InChI=1S/C16H25O.BrH.Zn/c1-8-17-14-10-9-12(15(2,3)4)11-13(14)16(5,6)7;;/h9,11H,8H2,1-7H3;1H;/q-1;;+2/p-1 |
InChI Key |
VHPBBQOLQNBYSL-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C(C=C(C=[C-]1)C(C)(C)C)C(C)(C)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14885556.png)
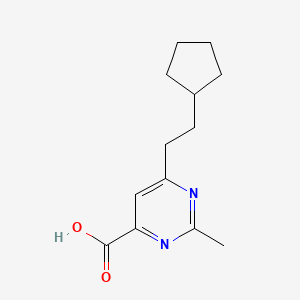
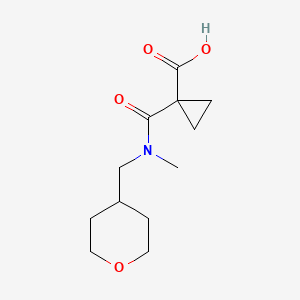
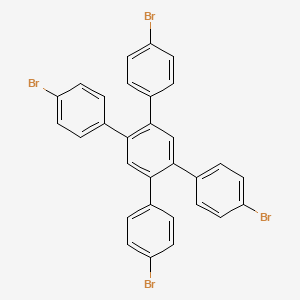
![6-[[(3,4,5-trimethoxybenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B14885579.png)

